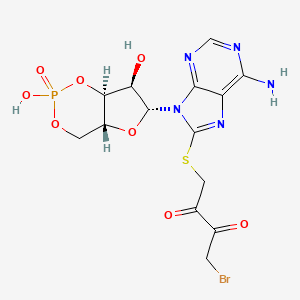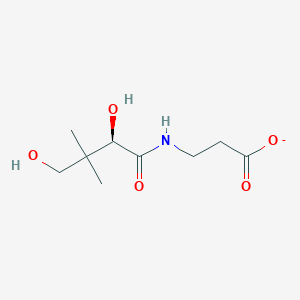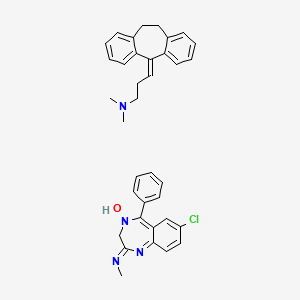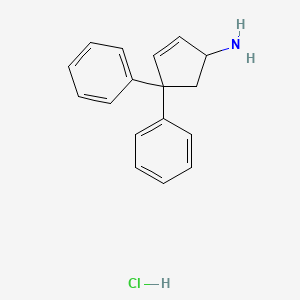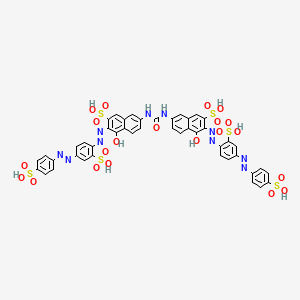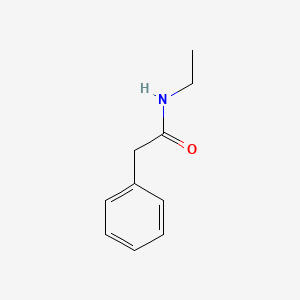
2,5-Dimethyl-3-(2-methylbutyl)pyrazine
Vue d'ensemble
Description
2,5-Dimethyl-3-(2-methylbutyl)pyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound. It has the molecular formula C11H18N2 . Pyrazines are known for their presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials.
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine consists of a pyrazine ring with various alkyl groups attached . The molecular weight is 178.2740 .Physical And Chemical Properties Analysis
2,5-Dimethyl-3-(2-methylbutyl)pyrazine has a molecular weight of 178.2740 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Alarm Pheromone in Ants : This compound has been identified as a component of the alarm pheromone in the little fire ant, Wasmannia auropunctata. It is released by worker ants and has been shown to attract and arrest other ants in laboratory bioassays (Showalter et al., 2010).
Defensive Spray in Insects : In Phyllium westwoodii, a phasmid insect, this pyrazine is found in the defensive spray released from prothoracic glands when disturbed. This discovery marks the first report of pyrazines in the defensive spray of phasmid insects (Dossey et al., 2009).
Field Studies for Ant Management : Field bioassays show that 2,5-Dimethyl-3-(2-methylbutyl)pyrazine can attract and arrest Wasmannia auropunctata in natural environments, suggesting potential for control applications. However, the pheromone's effectiveness in increasing bait consumption or capturing ants presents certain challenges (Troyer et al., 2009).
Pheromone Synthesis and Studies : This pyrazine has been synthesized for the study of pheromones in insects, such as the Korean apricot wasp, Eurytoma maslovskii. The synthesis provides a method for producing these compounds for further biological studies (Mori & Yang, 2017).
Use in Tobacco Perfumery : A precursor of 2,5-Dimethylpyrazine has been synthesized and used in tobacco to produce desirable aromas in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004).
Analysis of Chemical Ecology : Found in the heads of Australian ponerine ants, Rhytidoponera metallica, this compound contributes to the study of ant chemical ecology and communication (Tecle et al., 1987).
Propriétés
IUPAC Name |
2,5-dimethyl-3-(2-methylbutyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKFUTVMIEDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=NC(=CN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342124 | |
| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |
CAS RN |
72668-36-1 | |
| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-dimethyl-3-(2-methylbutyl)pyrazine interact with Wasmannia auropunctata and what are the downstream effects?
A: 2,5-Dimethyl-3-(2-methylbutyl)pyrazine acts as an alarm pheromone component for Wasmannia auropunctata ants. [, , , ] Upon release, this compound triggers a complex behavioral response in the ants. Field studies demonstrate that it elicits both attraction and arrestment behaviors. [, ] This means ants are initially drawn towards the source of the pheromone but then exhibit a slowing or cessation of movement upon reaching it. This dual response likely serves to quickly alert and gather nearby ants in case of a threat while preventing overcrowding at the specific point of danger.
Q2: Are there differences in the response of Wasmannia auropunctata to different concentrations or blends of 2,5-dimethyl-3-(2-methylbutyl)pyrazine?
A: Field experiments indicate that a 1 mg lure of 2,5-dimethyl-3-(2-methylbutyl)pyrazine elicits the strongest response in Wasmannia auropunctata. [] Interestingly, studies comparing the attractiveness of lures containing different concentrations and blends of this compound with another alarm pheromone component, 3-methyl-2-(2-methylbutyl)pyrazine, did not find significant differences in the time taken to attract a specific number of ants. [] This suggests a potential lack of synergistic effects between these two compounds under the tested conditions, although further research is needed to confirm this.
Q3: What are the implications of the observed microhabitat preferences of Wasmannia auropunctata for its management?
A: Field trapping studies utilizing 2,5-dimethyl-3-(2-methylbutyl)pyrazine have revealed a preference of Wasmannia auropunctata for arboreal microhabitats. [] This information is crucial for developing targeted control strategies. Focusing control efforts on trees and other elevated areas frequented by this ant species is likely to be more effective than generalized treatments. This targeted approach can lead to more efficient resource utilization and potentially minimize the impact on non-target organisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



